Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The development of caged GABA compounds, such as DPNI-caged GABA, has provided researchers with a powerful tool to study the kinetics, distribution, and function of GABA receptors, as well as the role of GABAergic transmission in neural circuits. These caged compounds are designed to release GABA upon exposure to light, allowing precise spatial and temporal control over GABAergic signaling34.
DPNI-caged GABA is a modified nitroindoline caged compound that releases GABA when exposed to light, typically through laser photolysis. The caging group is designed to minimize pharmacological interference with GABA receptors while retaining the advantages of nitroindoline cages, such as hydrolytic stability and suitable photochemical properties. Upon photolysis, GABA is rapidly released, allowing for the mimicry of synaptic activation of GABA(A) receptors. The kinetics of receptor activation by DPNI-caged GABA are comparable to those of synaptic events, which is crucial for accurate physiological studies34.
DPNI-caged GABA has been used to investigate the properties and distribution of GABA receptors in neuronal compartments. It has enabled the study of the activation kinetics and pharmacology of GABA(A) receptors in situ, as well as the selective silencing of neurons within neural circuits. This has been particularly useful in understanding the role of individual neurons and the mapping of GABA 'hot spots' in the brain34.
The compound iDMPO-DNI-GABA, a highly efficient two-photon caged GABA, has been validated in an epileptic case study. It has been used to modulate neuronal activities during artificial epileptic rhythms, demonstrating its potential for in-depth neurobiological studies and the development of therapeutic strategies for epilepsy2.
Caged GABA compounds have also been implicated in studies of early neuronal development. GABA, which acts as an excitatory neurotransmitter in developing neurons, can trigger changes in neuronal structure and function. The excitatory actions of GABA have been shown to increase the expression of brain-derived neurotrophic factor (BDNF) via a MAPK-CREB-dependent mechanism, suggesting a positive feedback circuit in developing neurons5.
Studies have shown that GABA(A) receptors can increase the excitability and conduction velocity of axons, such as cerebellar parallel fiber axons. This suggests that GABAergic signaling can influence information flow in the cerebellar cortex and that caged GABA compounds can be used to study these effects6.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: